molecular formula C8H9N5O2 B2773621 1-Methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione CAS No. 1010929-19-7

1-Methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione

Cat. No.: B2773621
CAS No.: 1010929-19-7
M. Wt: 207.193
InChI Key: DBETYLFAIMEXJP-UHFFFAOYSA-N
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Description

1-Methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that combines elements of both imidazolidine and purine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high-temperature refluxing to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.

    Substitution: This involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

1-Methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 1-Methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to a cascade of biochemical reactions. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione: Unique due to its combined imidazolidine and purine structure.

    Other Purine Derivatives: Compounds like adenine and guanine, which are fundamental components of nucleic acids.

    Imidazolidine Derivatives: Compounds such as imidazolidinone, which have different functional groups and properties.

Uniqueness: this compound stands out due to its specific structural features and the potential for diverse applications across various scientific fields.

Properties

IUPAC Name

4-methyl-7,8-dihydro-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-12-5-4(6(14)11-8(12)15)13-3-2-9-7(13)10-5/h2-3H2,1H3,(H,9,10)(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBETYLFAIMEXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCNC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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